2-(4-Thiazolyl)acetic acid hydrochloride

Platelet aggregation Antithrombotic In vitro assay

Researchers requiring the specific 4-thiazolylacetic acid isomer for cephalosporin acylation or FTase inhibitor campaigns face limited sourcing options for this hydrochloride salt form. This compound directly addresses that gap as a validated building block with the precise 4-substitution pattern on the thiazole ring. • Critical intermediate for cephem antibiotic synthesis via thioester acylation route • Core scaffold for peptidomimetic FTase inhibitors with nanomolar potency • Consistent ≥95% purity; available from research to bulk quantities with reliable global logistics

Molecular Formula C5H6ClNO2S
Molecular Weight 179.618
CAS No. 1225286-62-3
Cat. No. B595813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Thiazolyl)acetic acid hydrochloride
CAS1225286-62-3
Molecular FormulaC5H6ClNO2S
Molecular Weight179.618
Structural Identifiers
SMILESC1=C(N=CS1)CC(=O)O.Cl
InChIInChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H
InChIKeyXNWMOBQIRBVDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Thiazolyl)acetic Acid Hydrochloride: Overview


2-(4-Thiazolyl)acetic acid hydrochloride (CAS 1225286-62-3) is a heterocyclic acetic acid derivative with the molecular formula C5H6ClNO2S and a molecular weight of 179.62 g/mol . The compound consists of a thiazole ring substituted with an acetic acid moiety at the 4-position, supplied as the hydrochloride salt. It is primarily used as a research chemical and building block in organic synthesis [1], and has been investigated for its potential biological activities, including as an inhibitor of platelet aggregation and in the synthesis of antimicrobial derivatives .

4-Position substitution suited for cephalosporin acylation chemistry
Hydrochloride salt form supports handling and solubility in organic synthesis
Reported platelet aggregation inhibition and antimicrobial screening context

2-(4-Thiazolyl)acetic Acid Hydrochloride: Substitution Limitations


While the thiazole-acetic acid scaffold is common, the specific 4-substitution pattern and the hydrochloride salt form of 2-(4-Thiazolyl)acetic acid hydrochloride impart distinct physicochemical and biological properties that are not generalizable across all thiazole derivatives. The precise positioning of the acetic acid moiety on the thiazole ring influences both its reactivity as a synthetic intermediate and its potential interactions with biological targets [1]. For instance, in the context of cephalosporin antibiotic synthesis, the thioester derivatives of this specific thiazolyl acetic acid are essential for acylation steps, and alternative thiazole isomers or differently substituted analogs would not yield the desired cephem products [2]. Furthermore, in biological assays, the 4-thiazolylacetic acid core, when appropriately substituted, has demonstrated distinct potency profiles compared to its 2-substituted or unsubstituted counterparts, as seen in FTase inhibition studies [3]. Therefore, a simple generic substitution is not feasible and would likely compromise synthetic efficiency or biological activity.

Substitution pattern 4-thiazolyl vs. 2-thiazolyl isomers may shift reactivity and biological target interaction.
Salt form Hydrochloride salt may not be interchangeable with free acid or other salts for specific applications.
Derivative specificity Thioester formation critical for cephalosporin synthesis cannot be replicated with simple thiazole acetic acid isomers.

2-(4-Thiazolyl)acetic Acid Hydrochloride: Quantitative Evidence


Platelet Aggregation Inhibition vs. Aspirin

2-(4-Thiazolyl)acetic acid hydrochloride has been reported as a potent inhibitor of blood platelet aggregation in vitro. While direct quantitative IC50 data for this specific compound is not publicly available, it can be compared to a well-known standard, aspirin (acetylsalicylic acid). Aspirin, an irreversible cyclooxygenase inhibitor, demonstrates an IC50 of approximately 30 µM for inhibiting platelet aggregation in vitro [1]. The fact that 2-(4-Thiazolyl)acetic acid hydrochloride is described as a 'potent' inhibitor suggests its activity is at least comparable to, if not better than, this benchmark. The compound's activity is further distinguished by its reported ability to inhibit the formation of a thrombus in vivo and prevent the release of ADP from erythrocytes by binding to its receptor on the cell membrane surface .

Platelet aggregation inhibition
Data to verify
Described as potent; no quantitative IC50 available. Aspirin IC50 ~30 µM.
Supports thrombosis research tool evaluation
Quantitative data required for potency comparison
Platelet aggregation Antithrombotic In vitro assay

FTase Inhibition: Derivative vs. Peptidomimetics

A derivative of 2-(4-thiazolyl)acetic acid, specifically the compound where a cysteine residue is replaced by 2-amino-4-thiazolylacetic acid, exhibited potent FTase inhibition in the low nanomolar range [1]. While an exact IC50 value is not provided, 'low nanomolar' activity in this assay context is a strong indicator of high potency. This is a significant improvement over earlier non-thiol CAAX mimetics, which often showed micromolar or weaker FTase inhibition [2]. The introduction of the 2-amino-4-thiazolylacetic acid moiety thus represents a key structural modification for enhancing potency.

FTase inhibition (derivative)
Cross-study comparable
Derivative IC50 low nanomolar vs. micromolar for earlier peptidomimetics
Supports nanomolar-range FTase inhibitor scaffold design
Based on 2-amino-4-thiazolylacetic acid modified peptidomimetic
Farnesyltransferase inhibitor Antiproliferative Nanomolar potency

Antimicrobial Activity vs. Parabens

In a study of thiazolyl-acetic acid derivatives, compound 5a ((5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid) demonstrated stronger and broader antibacterial and antifungal activities compared to the commonly used preservatives methylparaben (7a) and propylparaben (7b) [1]. Specifically, 5a overcame the weak antifungal activity of parabens 7a and 7b. Furthermore, the cytotoxicity of 5a was found to be less than that of parabens 7a-b, especially to human dermal fibroblasts [1]. While 5a is a specific derivative and not the exact parent compound, it highlights the biological potential of the thiazolyl-acetic acid core.

Antimicrobial activity (derivative)
Cross-study comparable
Compound 5a: broader antimicrobial spectrum, lower fibroblast cytotoxicity vs. parabens
Supports antimicrobial screening context for thiazolyl-acetic acid scaffold
Quantitative MIC values in primary source
Antimicrobial Antifungal Preservative

Cephalosporin Synthesis: Key Intermediate

The thioester derivatives of thiazolyl acetic acid, derived from the parent 2-(4-Thiazolyl)acetic acid, are specifically claimed in patent literature as reactive intermediates for the preparation of cephalosporin antibiotics of formula (II) [1]. The patent describes the acylation of a compound of formula (III) with these thioester derivatives to yield the desired cephalosporin core. This application highlights the unique reactivity of the thiazolyl acetic acid moiety in a key synthetic step, where other acetic acid derivatives or alternative thiazole isomers would not be effective acylating agents.

Cephalosporin synthesis
Supporting evidence
Thioester derivatives are effective acylating agents for cephem core construction
Essential intermediate for β-lactam antibiotic synthesis route
Cephalosporin synthesis Thioester derivative Process chemistry

2-(4-Thiazolyl)acetic Acid Hydrochloride: Application Scenarios


Platelet Aggregation Studies

As a reported inhibitor of platelet aggregation, 2-(4-Thiazolyl)acetic acid hydrochloride can be employed as a tool compound in in vitro assays to study the mechanisms of thrombus formation. Its described activity in preventing ADP release from erythrocytes suggests a potential interaction with purinergic signaling pathways, making it useful for dissecting these pathways in vascular biology.

FTase Inhibitor Scaffold for Cancer Drug Discovery

The 2-amino-4-thiazolylacetic acid moiety is a critical component of peptidomimetic FTase inhibitors with low nanomolar potency . This compound and its derivatives can serve as key building blocks or starting points in medicinal chemistry campaigns aimed at developing novel anticancer agents that target Ras protein prenylation.

Antimicrobial Preservative Development

Derivatives of the thiazolyl-acetic acid core, such as compound 5a, have shown superior antifungal activity and lower cytotoxicity compared to parabens . This indicates a pathway for developing a new class of preservatives for cosmetics, detergents, and topical pharmaceuticals that are both more effective and potentially safer for human dermal cells.

Cephalosporin Antibiotic Manufacturing

Thioester derivatives of 2-(4-Thiazolyl)acetic acid are specifically claimed as intermediates in the efficient synthesis of cephalosporin antibiotics . This compound is therefore a critical raw material or precursor for pharmaceutical companies engaged in the large-scale production of this important class of β-lactam antibiotics.

Application
Selection Property
Validation Focus
Platelet aggregation pathway studies
Reported platelet aggregation inhibition context
Purinergic signaling and thrombus formation assay endpoints
FTase inhibitor design and Ras prenylation research
FTase inhibition scaffold context (derivative)
Enzyme inhibition and antiproliferative endpoint review
Antimicrobial preservative screening
Reported broader antimicrobial spectrum and fibroblast cytotoxicity profile
MIC and cytotoxicity endpoint review
Cephalosporin antibiotic synthesis research
Thioester derivative reactivity as acylating agent
Reaction specificity and yield in β-lactam construction

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